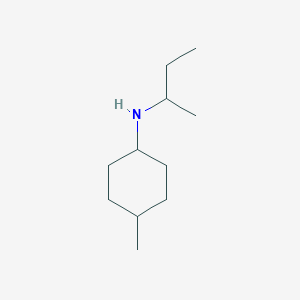
2-(4-Bromobutoxy)-1,3-dimethoxybenzene
概要
説明
“2-(4-Bromobutoxy)-1,3-dimethoxybenzene” is a chemical compound that contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with two methoxy groups (-OCH3) at the 1 and 3 positions, and a 4-bromobutoxy group (-O(CH2)4Br) at the 2 position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 1,3-dimethoxybenzene with 4-bromobutyl bromide in the presence of a base. This would result in the substitution of a hydrogen atom on the benzene ring with the 4-bromobutoxy group .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with two methoxy groups and one 4-bromobutoxy group attached. The bromine atom on the 4-bromobutoxy group is a good leaving group, making this compound potentially reactive .Chemical Reactions Analysis
As a brominated compound, “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” could undergo various reactions such as nucleophilic substitution or elimination. The bromine atom could be replaced by other groups in a substitution reaction, or it could be removed along with a hydrogen atom in an elimination reaction to form a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” would depend on its molecular structure. As a brominated compound, it would likely be relatively heavy and could have a higher boiling point than similar compounds without bromine .科学的研究の応用
Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a prominent method for synthesizing alkenes, which are fundamental structures in various organic compounds. “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” can be utilized in the Wittig reaction to create novel alkenes with specific configurations. This reaction is particularly valuable in pharmaceutical research for the development of anti-cancer and anti-viral compounds .
Ultrasound-Assisted Organic Synthesis
Ultrasound technology has been employed to enhance the efficiency of organic reactions, including those involving “2-(4-Bromobutoxy)-1,3-dimethoxybenzene”. The use of ultrasound can improve yield and reduce reaction times, making it a greener alternative to traditional synthesis methods .
Production of 5-Phenoxy-Valeric Acid
In the field of industrial chemistry, “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” is used to produce 5-phenoxy-valeric acid. This compound is synthesized through a reaction with carbon dioxide and magnesium reagent, showcasing the chemical’s versatility in creating complex organic molecules .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromobutoxy)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-14-10-6-5-7-11(15-2)12(10)16-9-4-3-8-13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCKSTAKHWMOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobutoxy)-1,3-dimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)



![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)
amine](/img/structure/B1461402.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)

![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)


